molecular formula C18H16O B14194004 2-Methoxy-1-(4-methylphenyl)naphthalene CAS No. 922511-70-4

2-Methoxy-1-(4-methylphenyl)naphthalene

Katalognummer: B14194004
CAS-Nummer: 922511-70-4
Molekulargewicht: 248.3 g/mol
InChI-Schlüssel: AWVKYQSYOXGJBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-1-(4-methylphenyl)naphthalene is an organic compound with the molecular formula C18H16O It is a derivative of naphthalene, substituted with a methoxy group at the second position and a 4-methylphenyl group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-methylphenyl)naphthalene can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-1-(4-methylphenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups back to alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution can introduce other substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2-methoxy-1-(4-methylphenyl)naphthoquinone, while substitution reactions could introduce halogens or other functional groups.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-1-(4-methylphenyl)naphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxy-1-(4-methylphenyl)naphthalene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors. The exact pathways depend on the context of its use, such as in biological or chemical systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-1-(4-methylphenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specialized applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

922511-70-4

Molekularformel

C18H16O

Molekulargewicht

248.3 g/mol

IUPAC-Name

2-methoxy-1-(4-methylphenyl)naphthalene

InChI

InChI=1S/C18H16O/c1-13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-12-17(18)19-2/h3-12H,1-2H3

InChI-Schlüssel

AWVKYQSYOXGJBV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.